Miriplatin monohydrate
Overview
Description
Miriplatin monohydrate, chemically known as cis-[(1R,2R)-1,2-cyclohexanediamine-N,N′)bis(myristato)]-platinum(II) monohydrate, is a novel lipophilic platinum-based compound. It is primarily used in the treatment of hepatocellular carcinoma, a common type of liver cancer. This compound is known for its ability to be suspended in lipiodol, which allows for targeted delivery to liver tumors through transarterial chemoembolization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of miriplatin monohydrate involves the reaction of cis-dichloro-[(1R,2R)-cyclohexanediamine]platinum(II) with silver nitrate to form a silver complex. This complex is then reacted with myristic acid to produce miriplatin. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity. The compound is then formulated into a suspension with lipiodol for clinical use .
Chemical Reactions Analysis
Types of Reactions
Miriplatin monohydrate undergoes several types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation, leading to the formation of higher oxidation state species.
Reduction: The compound can be reduced to its lower oxidation state, which is essential for its activation in biological systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce platinum(IV) species, while reduction reactions yield platinum(II) species. Substitution reactions can result in the formation of new platinum complexes with different ligands .
Scientific Research Applications
Miriplatin monohydrate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and coordination chemistry of platinum-based complexes.
Biology: Researchers use this compound to investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: The primary application of this compound is in the treatment of hepatocellular carcinoma through transarterial chemoembolization.
Mechanism of Action
The mechanism of action of miriplatin monohydrate involves its selective uptake by liver cancer cells, where it undergoes hydrolysis to release active platinum compounds. These compounds form DNA adducts that prevent cell division and induce apoptosis. The compound also induces oxidative stress in cancer cells, further contributing to its anticancer effects. The targeted delivery through transarterial chemoembolization ensures that the compound accumulates in the tumor, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Miriplatin monohydrate is compared with other platinum-based anticancer agents such as cisplatin and carboplatin. While all three compounds share a similar mechanism of action involving DNA adduct formation, this compound is unique in its lipophilicity and ability to be suspended in lipiodol for targeted delivery. This property allows for higher retention in liver tumors and reduced systemic toxicity compared to cisplatin and carboplatin .
List of Similar Compounds
Cisplatin: A widely used platinum-based anticancer agent known for its efficacy in treating various cancers but associated with significant side effects.
Carboplatin: A platinum-based compound with a similar mechanism of action to cisplatin but with a more favorable side effect profile.
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2/t;;5-,6-;;/m..1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDBMUAJGMXQAY-GSEQGPDBSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.O.[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70N2O5Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179715 | |
Record name | Miriplatin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250159-48-9 | |
Record name | Miriplatin monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250159489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miriplatin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIRIPLATIN MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75H6U03J2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.